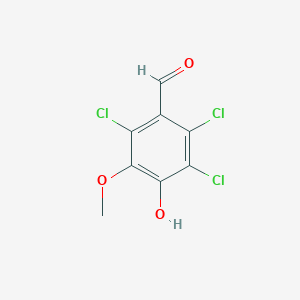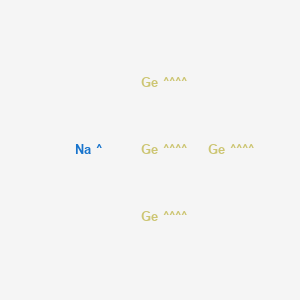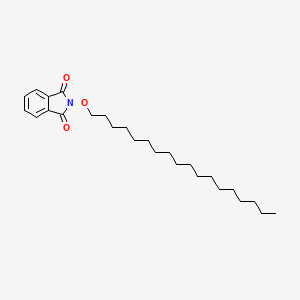
2-(Octadecyloxy)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Octadecyloxy)-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes an isoindole core and a long octadecyloxy chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadecyloxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with octadecanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoindole ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-(Octadecyloxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoindole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the isoindole ring.
科学的研究の応用
2-(Octadecyloxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
作用機序
The mechanism of action of 2-(Octadecyloxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The long octadecyloxy chain may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
2-(Octadecyloxy)ethanol: Similar in structure but lacks the isoindole ring.
Phthalimide derivatives: Share the isoindole core but differ in the side chains.
Uniqueness
2-(Octadecyloxy)-1H-isoindole-1,3(2H)-dione is unique due to its combination of the isoindole ring and the long octadecyloxy chain. This combination imparts specific chemical and physical properties that are not found in other similar compounds.
特性
CAS番号 |
119449-75-1 |
|---|---|
分子式 |
C26H41NO3 |
分子量 |
415.6 g/mol |
IUPAC名 |
2-octadecoxyisoindole-1,3-dione |
InChI |
InChI=1S/C26H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-27-25(28)23-20-17-18-21-24(23)26(27)29/h17-18,20-21H,2-16,19,22H2,1H3 |
InChIキー |
NPBWYGAOYGMFJC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCON1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)

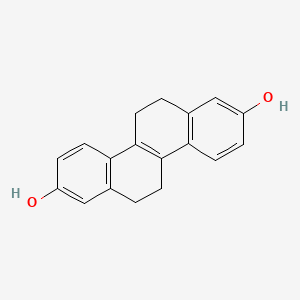
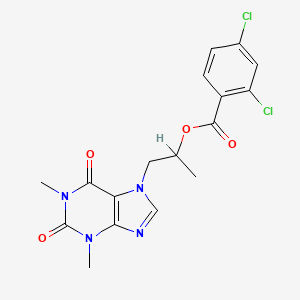

![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
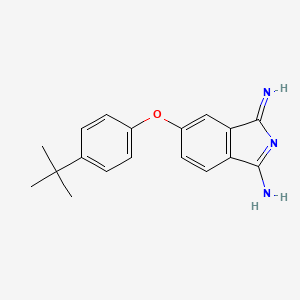
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
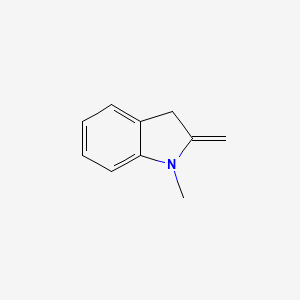
![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/structure/B14286683.png)

